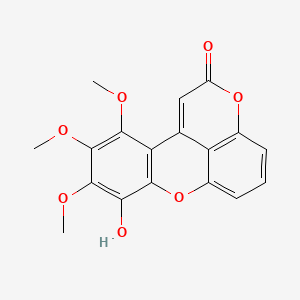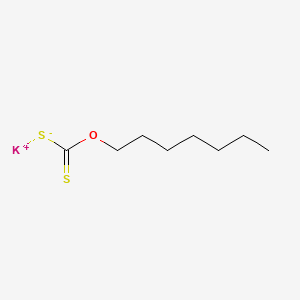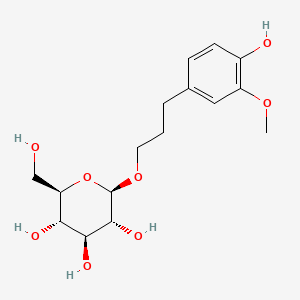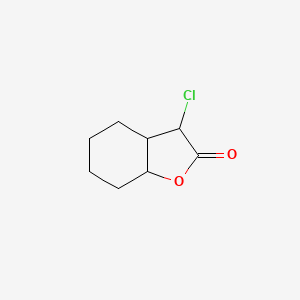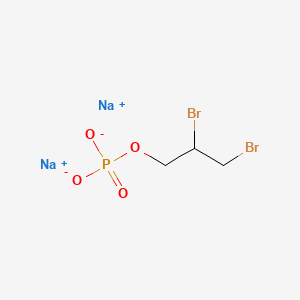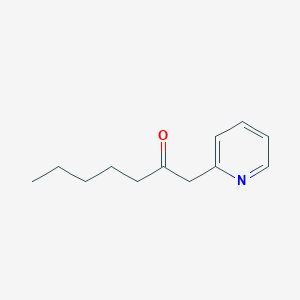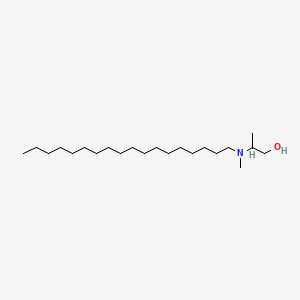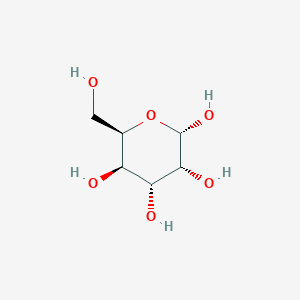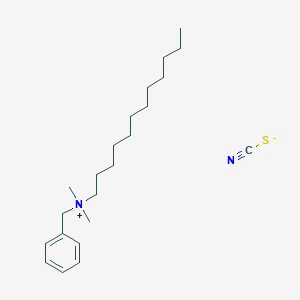
2-(Chloro(4-chlorophenyl)methylene)butyraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloro(4-chlorophenyl)methylene)butyraldehyde is an organic compound with the molecular formula C11H10Cl2O It is characterized by the presence of a chloro-substituted phenyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloro(4-chlorophenyl)methylene)butyraldehyde typically involves the reaction of 4-chlorobenzaldehyde with a suitable chloroalkylating agent under controlled conditions. One common method is the condensation reaction between 4-chlorobenzaldehyde and chloroacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at a moderate temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and precise temperature control. The product is then purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: 2-(Chloro(4-chlorophenyl)methylene)butyric acid.
Reduction: 2-(Chloro(4-chlorophenyl)methylene)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Chloro(4-chlorophenyl)methylene)butyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical transformations.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features allow for modifications that can lead to potential therapeutic agents.
Medicine: Research into its derivatives may lead to the discovery of new drugs with specific biological activities.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-(Chloro(4-chlorophenyl)methylene)butyraldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro-substituted phenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
- 2-(Chloro(4-chlorophenyl)methylene)propanal
- 2-(Chloro(4-chlorophenyl)methylene)pentanal
Comparison: 2-(Chloro(4-chlorophenyl)methylene)butyraldehyde is unique due to its specific chain length and the position of the chloro groups. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it suitable for distinct applications in chemical synthesis and research.
Propriétés
Numéro CAS |
83846-61-1 |
|---|---|
Formule moléculaire |
C11H10Cl2O |
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
(2Z)-2-[chloro-(4-chlorophenyl)methylidene]butanal |
InChI |
InChI=1S/C11H10Cl2O/c1-2-8(7-14)11(13)9-3-5-10(12)6-4-9/h3-7H,2H2,1H3/b11-8- |
Clé InChI |
OAJQRQQZKIQFMQ-FLIBITNWSA-N |
SMILES isomérique |
CC/C(=C(\C1=CC=C(C=C1)Cl)/Cl)/C=O |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
